molecular formula C18H16O3 B14616142 3-Benzoyl-3-benzyloxolan-2-one CAS No. 58688-32-7

3-Benzoyl-3-benzyloxolan-2-one

Cat. No.: B14616142
CAS No.: 58688-32-7
M. Wt: 280.3 g/mol
InChI Key: CJLIRPBRIFJKSK-UHFFFAOYSA-N
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Description

3-Benzoyl-3-benzyloxolan-2-one is a bicyclic compound featuring a five-membered oxolan-2-one (tetrahydrofuran-2-one) core. At the 3-position of the ring, it bears both a benzoyl (C₆H₅CO-) and a benzyl (C₆H₅CH₂-) substituent. The compound’s structure is distinct from related heterocycles due to its oxygen-only ring system and the placement of aromatic substituents at a single position.

Properties

CAS No.

58688-32-7

Molecular Formula

C18H16O3

Molecular Weight

280.3 g/mol

IUPAC Name

3-benzoyl-3-benzyloxolan-2-one

InChI

InChI=1S/C18H16O3/c19-16(15-9-5-2-6-10-15)18(11-12-21-17(18)20)13-14-7-3-1-4-8-14/h1-10H,11-13H2

InChI Key

CJLIRPBRIFJKSK-UHFFFAOYSA-N

Canonical SMILES

C1COC(=O)C1(CC2=CC=CC=C2)C(=O)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Benzoyl-3-benzyloxolan-2-one typically involves the reaction of benzoyl chloride with benzyloxolan-2-one in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-Benzoyl-3-benzyloxolan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form benzoic acid derivatives.

    Reduction: Reduction reactions can convert the benzoyl group to a hydroxyl group.

    Substitution: The benzoyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄) in acidic conditions.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Various nucleophiles such as amines or alcohols in the presence of a catalyst.

Major Products Formed:

    Oxidation: Benzoic acid derivatives.

    Reduction: Hydroxy derivatives.

    Substitution: Substituted oxolanes with different functional groups.

Scientific Research Applications

3-Benzoyl-3-benzyloxolan-2-one has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Benzoyl-3-benzyloxolan-2-one involves its interaction with specific molecular targets. The benzoyl group can form hydrogen bonds and other interactions with proteins and enzymes, potentially inhibiting their activity. The oxolane ring structure may also play a role in stabilizing the compound and enhancing its binding affinity to target molecules.

Comparison with Similar Compounds

Core Ring Systems

  • 3-Benzoyl-3-benzyloxolan-2-one: The oxolan-2-one core lacks nitrogen, reducing hydrogen-bonding capacity compared to nitrogen-containing heterocycles like oxazolidinones. This may lower solubility in polar solvents but enhance membrane permeability .
  • 4-Benzyl-3-(3-methylbutanoyl)-1,3-oxazolidin-2-one (): The oxazolidinone ring includes nitrogen, enabling hydrogen bonding and improving interactions with biological targets. This structural feature is leveraged in pharmaceuticals (e.g., antibacterial agents) .
  • 1,2-Benzisothiazol-3(2H)-ones (): These compounds exhibit sulfur and nitrogen in the ring, contributing to diverse bioactivities, including antimicrobial properties.

Substituent Effects

  • Positional Differences: In this compound, substituents are colocalized at the 3-position, creating significant steric hindrance. This contrasts with oxazolidinones (e.g., 4-benzyl-3-acyl derivatives), where substituents occupy positions 3 and 4, reducing steric clash .
  • Substituent Types: Benzoyl vs. Aliphatic Acyl Groups: The benzoyl group in the target compound is rigid and aromatic, favoring π-π stacking interactions. Benzyl vs. Other Aromatic Groups: The benzyl group is common in both the target compound and oxazolidinones (). However, derivatives with 4-benzyloxy substituents () show altered electronic profiles due to ether linkages, affecting reactivity .

Physicochemical Properties

Property This compound (Inferred) 4-Benzyl-3-(3-methylbutanoyl)oxazolidin-2-one () 6-(3-Phenylpropanoyl)-1,3-benzoxazol-2(3H)-one ()
Solubility Moderate (low polarity due to aromatic groups) Higher (oxazolidinone nitrogen enhances polarity) Low (benzoxazolone core is hydrophobic)
Melting Point ~100–120°C (estimated) 145–150°C (reported for similar oxazolidinones) Not reported
Lipophilicity (LogP) ~3.5–4.0 (estimated) ~2.8–3.2 (measured for acyl-oxazolidinones) ~3.8–4.2 (inferred from benzoxazolone analogs)

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